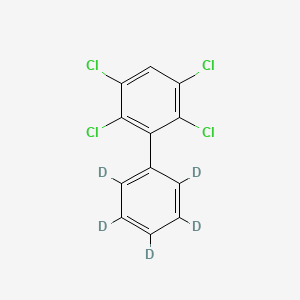

2,3,5,6-Tetrachlorobiphenyl-2',3',4',5',6'-d5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,3,5,6-Tetraclorodifenil-2’,3’,4’,5’,6’-d5 es una forma deuterada de 2,3,5,6-tetraclorodifenil, un compuesto de bifenilo policlorado (PCB). Este compuesto se caracteriza por la sustitución de átomos de hidrógeno por deuterio, que es un isótopo del hidrógeno. La presencia de átomos de cloro en posiciones específicas en la estructura del bifenilo lo convierte en un contaminante orgánico persistente con impactos ambientales y de salud significativos .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 2,3,5,6-Tetraclorodifenil-2’,3’,4’,5’,6’-d5 generalmente implica la cloración de compuestos de bifenilo en condiciones controladas. La reacción se lleva a cabo en presencia de un agente clorante como el gas cloro o el cloruro de sulfurílico. La forma deuterada se prepara mediante la sustitución de átomos de hidrógeno por deuterio utilizando reactivos deuterados .

Métodos de Producción Industrial

La producción industrial de este compuesto implica procesos de cloración a gran escala, a menudo utilizando reactores de flujo continuo para garantizar la calidad constante del producto. El proceso de deuteración se integra en la línea de producción para lograr la pureza isotópica deseada .

Análisis De Reacciones Químicas

Tipos de Reacciones

2,3,5,6-Tetraclorodifenil-2’,3’,4’,5’,6’-d5 sufre diversas reacciones químicas, entre ellas:

Reducción: Esta reacción implica la eliminación de átomos de cloro, normalmente utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Reactivos y Condiciones Comunes

Oxidación: Permanganato de potasio en medio ácido.

Reducción: Borohidruro de sodio en un solvente alcohólico.

Sustitución: Metóxido de sodio en metanol.

Principales Productos Formados

Oxidación: Formación de óxidos de bifenilo clorados.

Reducción: Formación de bifenilos parcialmente desclorados.

Sustitución: Formación de bifenilos sustituidos con metoxi.

Aplicaciones Científicas De Investigación

2,3,5,6-Tetraclorodifenil-2’,3’,4’,5’,6’-d5 se utiliza en diversas aplicaciones de investigación científica, incluyendo:

Química: Como estándar de referencia en química analítica para la detección y cuantificación de PCB en muestras ambientales.

Biología: En estudios que investigan la bioacumulación y los efectos toxicológicos de los PCB en los organismos vivos.

Medicina: En la investigación sobre los efectos disruptores endocrinos de los PCB y su impacto en la salud humana.

Industria: En el desarrollo de sensores y métodos de detección para el monitoreo ambiental de PCB

Mecanismo De Acción

El mecanismo de acción de 2,3,5,6-Tetraclorodifenil-2’,3’,4’,5’,6’-d5 involucra su interacción con receptores celulares y enzimas. Actúa principalmente como un disruptor endocrino, interfiriendo con las vías de señalización hormonal. El compuesto se une al receptor de hidrocarburos aromáticos (AhR), lo que lleva a la activación de la expresión génica involucrada en el metabolismo xenobiótico. Esta interacción puede resultar en varios efectos toxicológicos, incluida la interrupción de los procesos reproductivos y del desarrollo .

Comparación Con Compuestos Similares

Compuestos Similares

2,2’,5,5’-Tetraclorodifenil: Otro compuesto PCB con átomos de cloro en diferentes posiciones.

2,2’,3,3’,4,4’,5,5’,6,6’-Decaclorodifenil: Un bifenilo altamente clorinado con diez átomos de cloro.

2’,3,4,5-Tetraclorodifenil: Un PCB con un patrón de sustitución diferente .

Singularidad

2,3,5,6-Tetraclorodifenil-2’,3’,4’,5’,6’-d5 es único debido a su forma deuterada, que proporciona ventajas distintas en química analítica. La presencia de deuterio permite una detección y cuantificación más precisas en espectrometría de masas, convirtiéndolo en una herramienta valiosa en estudios ambientales y toxicológicos .

Propiedades

Fórmula molecular |

C12H6Cl4 |

|---|---|

Peso molecular |

297.0 g/mol |

Nombre IUPAC |

1,2,3,4,5-pentadeuterio-6-(2,3,5,6-tetrachlorophenyl)benzene |

InChI |

InChI=1S/C12H6Cl4/c13-8-6-9(14)12(16)10(11(8)15)7-4-2-1-3-5-7/h1-6H/i1D,2D,3D,4D,5D |

Clave InChI |

BLAYIQLVUNIICD-RALIUCGRSA-N |

SMILES isomérico |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=CC(=C2Cl)Cl)Cl)Cl)[2H])[2H] |

SMILES canónico |

C1=CC=C(C=C1)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl-rac-(1R,2S,6R,7S,8R,10S)-9-oxa-4-azatetracyclo[5.3.1.0^{2,6}.0^{8,10}]undecane-4-carboxylate](/img/structure/B12308177.png)

![3-[5-(Trifluoromethyl)-1H-pyrazol-3-yl]piperidine diHCl](/img/structure/B12308208.png)

![3-(ethylamino)-N-{1-[(2-methylpropyl)carbamoyl]ethyl}butanamide hydrochloride](/img/structure/B12308215.png)

![1-cyclopropyl-N-(1-isopropyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridin-4(5H)-ylidene)methanamine](/img/structure/B12308233.png)

![Cyclopenta[c]pyran-3(1H)-one, 6-(acetyloxy)hexahydro-7-methyl-,(4aR,6S,7R,7aS)-](/img/structure/B12308289.png)

![Di-mu-chlorotetrakis[2-(2-pyridinyl-kN)phenyl-kC]diiridium(III)](/img/structure/B12308290.png)

![Chloro(pentamethylcyclopentadienyl)[(2-pyridinyl-kappaN)phenyl-kappaC]iridum(III)](/img/structure/B12308293.png)